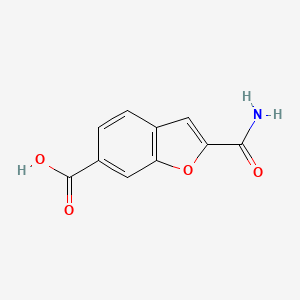
2-(Aminocarbonyl)-1-benzofuran-6-carboxylic acid
Cat. No. B8444475
M. Wt: 205.17 g/mol
InChI Key: MRDRFOXACATLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06894042B2
Procedure details


Methyl 2-(aminocarbonyl)-1-benzofuran-6-carboxylate(164 mg, 0.75 mmol) is dissolved in MeOH (5 mL) and water (1 mL), treated drop-wise with 2N NaOH (450 μL, 0.9 mmol) and monitored by TLC. The volatiles are removed in vacuo, and the resulting tan solid is dissolved in water (5 mL) and acidified to pH 3 with concentrated HCl. The resulting solid is collected via filtration and dried in a vacuum oven with heat 50° C. to afford 142 mg (93%) of 2-(aminocarbonyl)-1-benzofuran-6-carboxylic acid as an orange solid. HRMS (EI) calcd for C10H7NO4: 205.0375, found 205.0378 (M)+.
Name
Methyl 2-(aminocarbonyl)-1-benzofuran-6-carboxylate
Quantity
164 mg
Type
reactant
Reaction Step One




Yield
93%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]([C:4]1[O:5][C:6]2[CH:12]=[C:11]([C:13]([O:15]C)=[O:14])[CH:10]=[CH:9][C:7]=2[CH:8]=1)=[O:3].[OH-].[Na+]>CO.O>[NH2:1][C:2]([C:4]1[O:5][C:6]2[CH:12]=[C:11]([C:13]([OH:15])=[O:14])[CH:10]=[CH:9][C:7]=2[CH:8]=1)=[O:3] |f:1.2|
|
Inputs


Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatiles are removed in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the resulting tan solid is dissolved in water (5 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting solid is collected via filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(=O)C=1OC2=C(C1)C=CC(=C2)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 142 mg | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
